Cas no 1805321-19-0 (2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for its reactive carbonyl chloride and halogenated functional groups. The difluoromethyl and iodo substituents enhance its utility in cross-coupling reactions, enabling precise modifications to pyridine-based scaffolds. Its high reactivity makes it suitable for constructing complex heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-withdrawing properties of the difluoromethyl group can influence the electronic characteristics of derived molecules, while the iodo substituent facilitates further functionalization via metal-catalyzed reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with tailored properties. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride structure
1805321-19-0 structure
商品名:2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
CAS番号:1805321-19-0
MF:C7H3ClF2INO
メガワット:317.459100008011
CID:4846019

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
    • インチ: 1S/C7H3ClF2INO/c8-6(13)4-2-1-3(11)5(12-4)7(9)10/h1-2,7H
    • InChIKey: BQBQXUHGXKGMFQ-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=C(C(=O)Cl)N=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 30

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029078640-500mg
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1805321-19-0 97%
500mg
$815.00 2022-04-01
Alichem
A029078640-250mg
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1805321-19-0 97%
250mg
$499.20 2022-04-01
Alichem
A029078640-1g
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1805321-19-0 97%
1g
$1,549.60 2022-04-01

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 関連文献

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chlorideに関する追加情報

2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride (CAS No. 1805321-19-0): A Versatile Building Block in Modern Organic Synthesis

The 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride (CAS No. 1805321-19-0) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those containing the difluoromethyl group, which has become a hot topic in medicinal chemistry due to its unique physicochemical properties.

With the molecular formula C7H3ClF2INO, this compound combines three highly reactive functional groups: the carbonyl chloride, iodo substituent, and difluoromethyl group. This trifecta of reactivity makes it an exceptionally versatile building block for cross-coupling reactions, a subject that consistently ranks high in organic chemistry literature searches. Researchers particularly value its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which are among the most searched topics in synthetic chemistry databases.

The 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride structure offers multiple sites for selective modification, addressing one of the most frequently asked questions in synthetic forums: "How to achieve selective functionalization of polyhalogenated heterocycles?" The iodo position at C-3 is particularly reactive toward metal-catalyzed cross-coupling, while the carbonyl chloride at C-6 readily undergoes nucleophilic substitution, making this compound a perfect case study for regioselective transformations.

In drug discovery, the incorporation of fluorinated pyridines has become a trending research area, as evidenced by the surge in related patent applications. The difluoromethyl group in this compound serves as a bioisostere for hydroxyl or carbonyl groups, a strategy increasingly employed to improve metabolic stability - a key concern in modern pharmaceutical development. This aligns perfectly with current industry focus on "metabolically stable fluorinated compounds," a hot search term in medicinal chemistry circles.

The compound's pyridine core contributes to its applications beyond pharmaceuticals. Materials scientists have shown growing interest in such halogenated heterocycles for developing organic electronic materials, responding to the increasing demand for "organic semiconductor precursors" in academic literature searches. The presence of both iodine and carbonyl chloride functionalities allows for sequential functionalization, enabling the construction of complex π-conjugated systems.

From a synthetic perspective, 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride represents an excellent example of "multifunctional building blocks," another highly searched concept in synthetic methodology. Its stability under various reaction conditions makes it particularly valuable for combinatorial chemistry approaches, addressing the pharmaceutical industry's need for "diverse compound libraries."

Quality control of this compound involves advanced analytical techniques, with "HPLC purity analysis of fluorinated compounds" being a common search phrase among quality assurance professionals. The difluoromethyl group presents unique challenges in characterization, requiring specialized 19F NMR spectroscopy - a technique that has seen increased discussion in analytical chemistry forums.

As research into fluorine-containing pharmaceuticals continues to expand (with over 20% of approved drugs now containing fluorine), intermediates like 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride will remain in high demand. Its unique combination of functionalities positions it as a key player in addressing current challenges in "rational drug design" and "targeted molecular modifications," two of the most searched phrases in contemporary medicinal chemistry literature.

The compound's storage and handling require attention to its carbonyl chloride moiety, with "handling acid chlorides under inert atmosphere" being a frequently searched safety topic. Proper storage conditions (typically under nitrogen at low temperatures) ensure the maintenance of its reactivity profile, a crucial consideration for synthetic chemists planning multi-step syntheses.

In the context of green chemistry, researchers are actively investigating "sustainable transformations of halogenated intermediates," making 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride relevant to this important movement. Recent publications have explored catalytic approaches to utilize such building blocks more efficiently, responding to the growing interest in "atom economy in heterocyclic chemistry."

The future applications of 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride may extend to emerging fields like "covalent inhibitor development" (a rapidly growing area in drug discovery) and "PET tracer synthesis" (given the importance of fluorine-18 in medical imaging). These potential applications align with several trending research topics in chemical biology and radiopharmaceuticals.

For synthetic chemists, understanding the "reactivity trends in polyfunctionalized pyridines" remains a persistent question, making detailed studies of compounds like 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride particularly valuable. The interplay between its iodo, carbonyl chloride, and difluoromethyl groups offers rich opportunities for method development and mechanistic studies.

As the chemical industry continues to emphasize "structure-activity relationship studies," intermediates like 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride that enable precise molecular modifications will grow in importance. Its ability to serve as a platform for introducing diverse pharmacophores addresses one of the central challenges in modern medicinal chemistry: "rapid analog generation for biological screening."

In conclusion, 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride (CAS No. 1805321-19-0) represents a sophisticated synthetic tool at the intersection of several cutting-edge research areas. Its unique structural features and versatile reactivity profile make it invaluable for addressing current challenges in pharmaceutical development, materials science, and synthetic methodology. As research into fluorinated heterocycles and multifunctional building blocks continues to advance, this compound will undoubtedly play a significant role in shaping future innovations across multiple chemical disciplines.

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